4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine is a compound belonging to the class of substituted bithiazoles. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of various biological targets, including DNA topoisomerases. The compound's structure features a bithiazole core, which is a bicyclic structure containing two sulfur atoms and nitrogen atoms, contributing to its unique chemical properties and biological activities.
This compound is classified as an organic heterocyclic compound due to its incorporation of nitrogen and sulfur atoms in a cyclic structure. It falls under the broader category of pharmaceutical agents that target specific enzymes involved in DNA replication and repair processes.
The synthesis of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiazole derivatives with amines under controlled conditions to form the desired diamine product.
For example, the synthesis may proceed through an SN2 mechanism involving the nucleophilic attack of an amine on an activated thiazole derivative .
The molecular structure of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine can be represented as follows:
4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine has been studied for its reactivity in various chemical reactions:
The compound's reactivity is influenced by the electron-withdrawing nature of the thiazole rings and the electron-donating properties of the amino groups. This balance affects its interaction with biological targets .
The primary mechanism by which 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine exerts its biological effects is through inhibition of DNA topoisomerase IIα. This enzyme is crucial for DNA replication and transcription by introducing transient breaks in the DNA strands.
Relevant data from spectral analysis (e.g., NMR and mass spectrometry) confirm its structural integrity post-synthesis .
The primary applications of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine include:
The discovery of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine (CID 2866410) originated from a targeted effort to mimic the natural DNA gyrase inhibitor clorobiocin. Researchers implemented a two-step structure-based design strategy, leveraging crystallographic data of clorobiocin bound to the ATPase domain of DNA gyrase B (GyrB). Initial virtual screening identified the 4,5'-bithiazole scaffold as a viable core due to its spatial compatibility with clorobiocin’s binding pocket. Subsequent optimization introduced a 4'-methyl group and N2-phenylamino moiety, enhancing hydrophobic contacts and hydrogen-bonding interactions analogous to clorobiocin’s noviose sugar and pyrrole carbonyl groups. This rational design yielded low-micromolar inhibitors (e.g., compound 13), validated through biochemical assays [2] [5].
The binding mode of 4'-methyl-N2-phenyl-bithiazole was unequivocally resolved via X-ray crystallography (PDB: 4DUH) at 1.8 Å resolution. Key interactions include:
Table 1: Critical Interactions in PDB 4DUH Complex
| Residue | Interaction Type | Ligand Group | Distance (Å) |
|---|---|---|---|
| Asp73 | H-bond (donor) | Thiazole-2'-NH | 2.9 |
| Asn46 | H-bond (acceptor) | Aniline-N | 3.1 |
| Val71/Val167/Ile78 | Hydrophobic | 4'-Methyl | 3.5–4.0 |
| Pro79 | π-stacking | Phenyl ring | 3.8 |
This binding mode competitively displaces ATP, inhibiting gyrase-mediated DNA supercoiling [2] [5].
The Gly97-Ser108 loop in GyrB undergoes a conformational shift upon inhibitor binding, transitioning from disordered to ordered. In the 4DUH complex, this loop forms a "lid" over the bithiazole core, contributing to binding thermodynamics via:
Systematic modifications of the bithiazole scaffold identified key determinants of activity:
Table 2: SAR of Key Bithiazole Derivatives
| Compound | R Group | IC₅₀ (μM) | ΔΔG (kcal/mol) |
|---|---|---|---|
| 13 | 4'-CH₃, N²-Ph | 1.2 | 0 (reference) |
| 18 | 4'-CH₃, p-OMe-Ph | 0.8 | -0.4 |
| JD123 | 4'-CH₃, N²-(3-pyridyl) | 1.5 | +0.2 |
| Analog 7 | 4'-H, N²-Ph | 6.0 | +1.1 |
Binding affinity and thermodynamics were corroborated using orthogonal biophysical techniques:
Table 3: Biophysical Binding Parameters
| Technique | Parameter | Value (Compound 18) |
|---|---|---|
| DSF | ΔTₘ (°C) | +8.2 ± 0.3 |
| MST | K_d (μM) | 1.8 ± 0.2 |
| SPR | k_on (M⁻¹s⁻¹) | 1.2 × 10⁴ |
| SPR | k_off (s⁻¹) | 2.1 × 10⁻³ |
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